2-Bromo-1-[4-(2-furyl)phenyl]ethanone
Overview
Description
2-Bromo-1-[4-(2-furyl)phenyl]ethanone is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
2-Bromo-1-[4-(2-furyl)phenyl]ethanone serves as a precursor in the synthesis of a wide range of chemically and pharmacologically significant compounds. A study outlined the synthetic route for creating 3-halo-2-(2-furyl)-6-chloro substituted chromones, showcasing its role in the development of compounds with potential therapeutic applications (S. S. Thakare, 2014). Similarly, its utility in the synthesis of novel 4-furyl substituted 3-imidazoline 3-oxides highlights its versatility in organic synthesis (Özden Özel Güven, 2007).
Enzyme Inhibitory and Antimicrobial Activity
Derivatives of this compound have been studied for their enzyme inhibitory and antimicrobial properties, indicating its potential as a backbone for developing therapeutic agents. For instance, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives exhibited significant inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential utility in treating diseases like Alzheimer's (G. Hussain et al., 2017).
Catalysis and Material Science
The compound has also found applications in catalysis and material science, as evidenced by its use as a ligand in the alkoxycarbonylation of terminal alkynes, showcasing its contribution to the development of new catalytic systems that are efficient in synthesizing valuable carboxylic esters (A. Scrivanti et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Brominated compounds often act as electrophiles, reacting with nucleophiles in the body, such as proteins or dna .
Mode of Action
Brominated compounds like “2-Bromo-1-[4-(2-furyl)phenyl]ethanone” often undergo Electrophilic Aromatic Substitution reactions . In these reactions, the bromine atom acts as an electrophile, reacting with nucleophilic aromatic systems.
Pharmacokinetics
Similar brominated compounds often have good lipid solubility, which can affect their absorption and distribution .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, certain conditions such as temperature and pH can affect the stability and reactivity of brominated compounds .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-[4-(2-furyl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Moreover, this compound impacts cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their catalytic activity. This binding is facilitated by the bromine atom and the furan ring, which interact with specific amino acid residues in the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory effects on enzymes. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of compensatory metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects enzyme activity and gene expression. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes are responsible for the oxidation and reduction of various substrates, and the inhibition of these enzymes by this compound can lead to altered metabolic flux and changes in metabolite levels. The compound also interacts with cofactors such as NADPH, which are essential for enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver, where it exerts its inhibitory effects on metabolic enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and endoplasmic reticulum, where it interacts with enzymes and proteins involved in metabolic processes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These interactions can affect the compound’s activity and function within the cell .
Properties
IUPAC Name |
2-bromo-1-[4-(furan-2-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONOLDBWXMKWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594482 | |
Record name | 2-Bromo-1-[4-(furan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-47-9 | |
Record name | 2-Bromo-1-[4-(2-furanyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868755-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[4-(furan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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